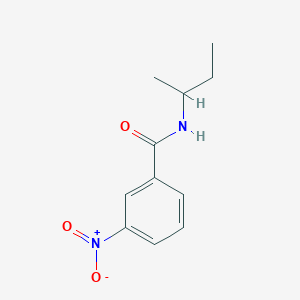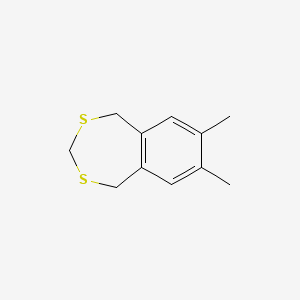![molecular formula C16H15N5OS B11988996 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a sulfanyl and acetohydrazide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative, which can be achieved by the condensation of o-phenylenediamine with carbon disulfide under acidic conditions.
Sulfanyl Linkage Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetohydrazide Formation: The next step involves the formation of the acetohydrazide moiety by reacting the intermediate with hydrazine hydrate.
Condensation with Pyridine Aldehyde: Finally, the acetohydrazide intermediate is condensed with pyridine-4-carboxaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, while the pyridine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-2-yl)ethylidene]acetohydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-5-yl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide lies in its specific structural configuration, which allows for unique interactions with molecular targets. The position of the pyridine ring can significantly influence the compound’s binding affinity and selectivity, making it a valuable candidate for various applications.
属性
分子式 |
C16H15N5OS |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5OS/c1-11(12-6-8-17-9-7-12)20-21-15(22)10-23-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,18,19)(H,21,22)/b20-11+ |
InChI 键 |
FXOYCSNHVKWTTR-RGVLZGJSSA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=NC=C3 |
规范 SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)


![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)

![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)

![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)

